2,6-Bis((dicyclohexylphosphanyl)methyl)pyridine
Overview
Description
2,6-Bis((dicyclohexylphosphanyl)methyl)pyridine is a chemical compound with the molecular formula C31H51NP2 and a molecular weight of 499.69 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with two dicyclohexylphosphanyl groups at the 2 and 6 positions. It is often used as a ligand in coordination chemistry due to its ability to form stable complexes with various metal ions .
Preparation Methods
The synthesis of 2,6-Bis((dicyclohexylphosphanyl)methyl)pyridine typically involves the reaction of 2,6-dichloromethylpyridine with dicyclohexylphosphine. The reaction is carried out in the presence of a base, such as sodium hydride, in an inert atmosphere to prevent oxidation . The reaction mixture is usually heated to facilitate the formation of the desired product, which is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
2,6-Bis((dicyclohexylphosphanyl)methyl)pyridine undergoes various chemical reactions, including:
Coordination: As a ligand, it forms complexes with transition metals, which can be used in catalysis and other applications.
Common reagents used in these reactions include oxidizing agents, bases, and metal salts. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced .
Scientific Research Applications
Mechanism of Action
The mechanism by which 2,6-Bis((dicyclohexylphosphanyl)methyl)pyridine exerts its effects is primarily through its ability to coordinate with metal ions. The phosphanyl groups donate electron density to the metal center, stabilizing the complex and enhancing its reactivity . This coordination ability makes it an effective ligand in catalytic processes, where it facilitates the activation of substrates and the formation of reaction intermediates .
Comparison with Similar Compounds
Similar compounds to 2,6-Bis((dicyclohexylphosphanyl)methyl)pyridine include:
2,6-Bis((di-tert-butylphosphino)methyl)pyridine: This compound has tert-butyl groups instead of cyclohexyl groups, which can affect its steric and electronic properties.
2,6-Bis((diphenylphosphino)methyl)pyridine: The phenyl groups in this compound provide different electronic characteristics compared to the cyclohexyl groups.
The uniqueness of this compound lies in its balance of steric bulk and electronic properties, making it a versatile ligand for various applications .
Properties
IUPAC Name |
dicyclohexyl-[[6-(dicyclohexylphosphanylmethyl)pyridin-2-yl]methyl]phosphane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H51NP2/c1-5-16-28(17-6-1)33(29-18-7-2-8-19-29)24-26-14-13-15-27(32-26)25-34(30-20-9-3-10-21-30)31-22-11-4-12-23-31/h13-15,28-31H,1-12,16-25H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHMRJYMSAKPBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(CC2=NC(=CC=C2)CP(C3CCCCC3)C4CCCCC4)C5CCCCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H51NP2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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